tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate
Description
tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is a carbamate-protected derivative featuring a 1,3,4-oxadiazole core. The oxadiazole ring is substituted at the 5-position with a tert-butyl group, while the ethyl linker connects it to a tert-butoxycarbonyl (Boc) protecting group. This structural motif is common in medicinal chemistry for its balance of stability and reactivity, enabling applications in drug discovery, particularly as intermediates for enzyme inhibitors or receptor modulators . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps .
Properties
Molecular Formula |
C13H23N3O3 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)10-16-15-9(18-10)7-8-14-11(17)19-13(4,5)6/h7-8H2,1-6H3,(H,14,17) |
InChI Key |
LGDYCZZOCDRKAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(O1)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in oxadiazole substituents, carbamate groups, and linker lengths. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological activities.
Physicochemical Properties
Notes:
- Melting Points : Higher melting points (e.g., 107–109°C for 6b) correlate with crystalline purity .
- Stability : Sulfur-containing analogs () may face oxidative degradation, leading to discontinuation .
Spectroscopic and Analytical Data
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate, and how is its purity validated?
- Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with a pre-formed 1,3,4-oxadiazole intermediate. For example, a nitro-substituted aromatic precursor can react with tert-butyl N-(2-aminoethyl)carbamate under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Post-synthesis, purity is validated via:
- HPLC : To assess chromatographic homogeneity.
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed vs. calculated [M+H]⁺) .
- NMR : ¹H/¹³C NMR spectra verify structural integrity, focusing on the tert-butyl singlet (~1.3 ppm) and oxadiazole proton environments .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer:
- Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate or oxadiazole moieties .
- Handling : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure. Electrostatic discharge risks necessitate grounded equipment .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm, 9H), ethyl carbamate linker (δ ~3.4–4.0 ppm), and oxadiazole protons (δ ~8.0–8.5 ppm) .
- FT-IR : Confirm carbamate C=O stretch (~1690–1720 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing the 1,3,4-oxadiazole ring be addressed?
- Methodological Answer: Regioselectivity is influenced by:
- Cyclization Conditions : Use of POCl₃ or PPA promotes 1,3,4-oxadiazole formation over 1,2,4-isomers .
- Precursor Design : Acyl hydrazides with electron-withdrawing groups (e.g., NO₂) favor 5-substituted oxadiazoles .
- Table : Comparative Yields Under Different Conditions
| Cyclization Agent | Temperature (°C) | Yield (%) | Regioselectivity (1,3,4 vs. 1,2,4) |
|---|---|---|---|
| POCl₃ | 110 | 78 | 9:1 |
| PPA | 130 | 65 | 7:1 |
| H₂SO₄ | 100 | 45 | 3:1 |
Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological activity?
- Methodological Answer:
- Tert-Butyl Group : Enhances metabolic stability by sterically shielding the carbamate from enzymatic hydrolysis .
- Oxadiazole Ring : Acts as a bioisostere for ester/carbamate groups, improving binding to targets like kinases or proteases .
- Case Study : Replacement of tert-butyl with methyl in analogs reduced plasma half-life from 4.2 h to 1.8 h in murine models .
Q. How can contradictory yield data in literature be resolved during scale-up?
- Methodological Answer: Discrepancies often arise from:
- Reagent Purity : Use freshly distilled solvents (e.g., THF, DMF) to avoid moisture-induced side reactions .
- Temperature Gradients : Employ microwave-assisted synthesis for uniform heating, improving reproducibility .
- Workflow : Pilot small-scale reactions (1–5 mmol) to optimize parameters before scaling to >50 mmol .
Q. What computational tools predict the compound’s reactivity or binding affinity?
- Methodological Answer:
- Molecular Docking (AutoDock Vina) : Models interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) .
- DFT Calculations (Gaussian) : Predicts regioselectivity in cyclization steps by analyzing transition-state energies .
- MD Simulations (GROMACS) : Assesses stability of carbamate-oxadiazole conjugates in aqueous environments .
Safety and Regulatory Considerations
Q. What are the key hazards associated with this compound?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
